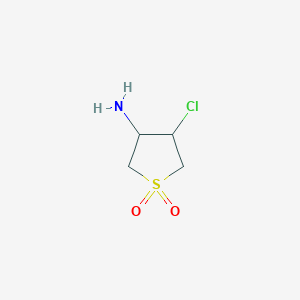
2-噻吩-2-基哌嗪
概述
描述
2-Thiophen-2-yl-piperazine is a heterocyclic compound that features a piperazine ring substituted with a thiophene ring at the second position. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both piperazine and thiophene rings imparts unique chemical and biological properties to the molecule.
科学研究应用
2-Thiophen-2-yl-piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials
作用机制
Target of Action
It is known that similar compounds have been used in the synthesis of drugs like brexpiprazole , which primarily target dopamine receptors .
Mode of Action
Based on its structural similarity to brexpiprazole, it may interact with dopamine receptors in a similar manner . Brexpiprazole acts as a partial agonist of the dopamine receptor D2 , which means it binds to these receptors and partially stimulates them .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the pi3kα/mtor pathway , which plays a crucial role in cell growth, proliferation, and survival .
Pharmacokinetics
Its molecular weight is 16927 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Similar compounds have shown anti-tumor activities against various cancer cell lines . They have also exhibited antimicrobial activity against several bacterial and fungal species .
生化分析
Biochemical Properties
2-Thiophen-2-yl-piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 2-Thiophen-2-yl-piperazine has been shown to bind to certain receptors, such as serotonin receptors, influencing neurotransmitter activity .
Cellular Effects
The effects of 2-Thiophen-2-yl-piperazine on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In neuronal cells, it has been found to modulate cell signaling pathways, particularly those involving serotonin and dopamine . This modulation can lead to changes in gene expression and alterations in cellular metabolism. In cancer cells, 2-Thiophen-2-yl-piperazine has demonstrated cytotoxic effects, potentially through the induction of oxidative stress and apoptosis .
Molecular Mechanism
At the molecular level, 2-Thiophen-2-yl-piperazine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For example, its binding to serotonin receptors can lead to changes in neurotransmitter release and uptake . Additionally, 2-Thiophen-2-yl-piperazine can inhibit certain enzymes, such as monoamine oxidase, which plays a role in the breakdown of neurotransmitters . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Thiophen-2-yl-piperazine in laboratory settings are important factors in its study. Over time, the compound may undergo degradation, leading to changes in its efficacy and toxicity . Long-term studies have shown that 2-Thiophen-2-yl-piperazine can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These temporal effects are crucial for understanding the potential therapeutic applications of the compound.
Dosage Effects in Animal Models
In animal models, the effects of 2-Thiophen-2-yl-piperazine vary with dosage. At low doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity . Threshold effects have been noted, where a certain concentration of the compound is required to achieve a therapeutic effect. At excessively high doses, 2-Thiophen-2-yl-piperazine can cause adverse effects, such as liver toxicity and neurotoxicity .
Metabolic Pathways
2-Thiophen-2-yl-piperazine is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites. The interaction with these enzymes can affect the overall metabolic flux and the levels of specific metabolites in the body .
Transport and Distribution
The transport and distribution of 2-Thiophen-2-yl-piperazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different tissues. For instance, in the brain, 2-Thiophen-2-yl-piperazine can cross the blood-brain barrier and accumulate in neuronal tissues, affecting neurotransmitter activity .
Subcellular Localization
The subcellular localization of 2-Thiophen-2-yl-piperazine is critical for its activity and function. The compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals and post-translational modifications, which ensure that 2-Thiophen-2-yl-piperazine reaches its site of action within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophen-2-yl-piperazine typically involves the reaction of thiophene derivatives with piperazine. One common method is the Buchwald-Hartwig amination, where a thiophene derivative is coupled with piperazine in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a ligand to stabilize the palladium catalyst .
Industrial Production Methods
Industrial production of 2-Thiophen-2-yl-piperazine may involve large-scale Buchwald-Hartwig amination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
化学反应分析
Types of Reactions
2-Thiophen-2-yl-piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: Both the thiophene and piperazine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenated derivatives of thiophene or piperazine can be used as starting materials, with conditions varying depending on the specific substitution desired
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted thiophene or piperazine derivatives
相似化合物的比较
Similar Compounds
2-Thiophen-3-yl-piperazine: Similar structure but with the thiophene ring attached at the third position.
2-Furanyl-piperazine: Contains a furan ring instead of a thiophene ring.
2-Pyridyl-piperazine: Contains a pyridine ring instead of a thiophene ring
Uniqueness
2-Thiophen-2-yl-piperazine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This positioning can result in different biological activities and chemical behaviors compared to its analogs .
属性
IUPAC Name |
2-thiophen-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9-10H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVCDPJJFUPNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378040 | |
| Record name | 2-Thiophen-2-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85803-49-2 | |
| Record name | 2-Thiophen-2-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)
![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)
![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)
